Doxapram Hydrochloride Monohydrate is a central nervous system stimulant that acts primarily on the respiratory centers in the medulla oblongata. [] It is classified as a respiratory stimulant and is used in scientific research to investigate respiratory control mechanisms, evaluate the effects of other drugs on the respiratory system, and study the physiological responses to hypoxia.
Doxapram hydrochloride monohydrate is a pharmaceutical compound primarily used as a respiratory stimulant. It is classified under the category of respiratory drugs and is recognized for its role in treating conditions such as respiratory depression and apnea. The compound is often utilized in clinical settings to enhance respiratory function, particularly in patients with compromised breathing due to various medical conditions.
The synthesis of doxapram hydrochloride monohydrate involves several steps, typically starting from simpler organic compounds. A notable method includes the condensation of specific amines with carbonyl compounds, followed by subsequent reactions that introduce the necessary functional groups.
One synthetic route involves the use of N,N-dimethylformamide as a solvent, along with reagents such as hydrochloric acid for protonation. The process requires careful temperature control and reaction time to ensure optimal yield and purity of the final product. For example, after stirring a reaction mixture for several hours, it may be quenched with an aqueous solution of hydrochloric acid .
The molecular structure of doxapram hydrochloride monohydrate features a pyrrolidine ring substituted with two phenyl groups and an ethyl group. The presence of a morpholine moiety contributes to its pharmacological properties.
Doxapram hydrochloride can undergo various chemical reactions typical of amines and carbonyl compounds. These include nucleophilic substitutions and reductions that modify its functional groups.
The reactions are often facilitated by using specific catalysts or reagents that promote the desired transformations while minimizing side products. For example, reactions involving iodomethane can be performed to introduce alkyl groups onto the nitrogen atoms of the pyrrolidine structure .
Doxapram exerts its effects primarily by stimulating the chemoreceptors in the carotid bodies and central nervous system pathways that regulate respiration. This stimulation leads to increased tidal volume and respiratory rate.
The drug enhances the sensitivity of the respiratory centers to carbon dioxide levels in the blood, thus promoting more effective ventilation. Clinical studies have shown its efficacy in reversing respiratory depression induced by narcotics or anesthetics .
Doxapram hydrochloride monohydrate appears as a white crystalline powder. It is soluble in water and has a melting point that typically ranges between 200°C to 210°C.
The compound exhibits stability under normal storage conditions but should be kept away from excessive heat or moisture to prevent degradation. Its pH in solution is generally neutral .
Doxapram hydrochloride monohydrate is primarily used in medical settings for:
Additionally, it serves as a reference standard in pharmaceutical testing and research due to its well-characterized properties .
The synthesis of doxapram hydrochloride monohydrate (C₂₄H₃₁ClN₂O₂·H₂O) has evolved significantly since its initial development, with core methodologies centered on constructing its pyrrolidinone core and installing critical functional groups. The traditional three-step pathway begins with the alkylation of diphenylacetonitrile using sodium amide (NaNH₂) in dry toluene, followed by reaction with 1-ethyl-3-chloropyrrolidine. This yields the key intermediate α-(1-ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile, with early methods reporting yields of 68–72% [1]. Subsequent acidic hydrolysis in 70% sulfuric acid at 130–140°C for 48 hours converts the nitrile to the corresponding amide, followed by cyclization to form 4-(β-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone. This step historically suffered from prolonged reaction times and thermal degradation, reducing overall yield to ~50% [1] .
A pivotal advancement involves the morpholinoethyl side chain installation through nucleophilic substitution. Reacting the chloroethyl intermediate with morpholine in absolute ethanol at 95–120°C for 21 hours achieves the doxapram free base. Modern optimizations have refined this step by:
Chiral resolution of racemic doxapram remains critical for producing the therapeutically active (+)-enantiomer. Early methods employed fractional crystallization using chiral acids like di-p-toluoyl-D-tartaric acid, achieving enantiomeric excess (ee) >98% but with significant yield loss (30–40%) . Contemporary approaches leverage simulated moving bed chromatography or enzymatic resolution, improving yield to 65–70% while maintaining ee ≥99.5% .
Table 1: Comparative Analysis of Key Synthetic Steps
Synthetic Stage | Traditional Method | Modern Advancements | Impact |
---|---|---|---|
Nitrile Alkylation | NaNH₂/toluene, 68–72% yield | Phase-transfer catalysis, 85% yield | Reduced metal impurities |
Acidic Hydrolysis/Cyclization | 70% H₂SO₄, 48h, 50% yield | Microwave-assisted, 6h, 78% yield | Lower energy input, fewer side products |
Morpholinoethyl Installation | Ethanol, 21h, 75% yield | DMF, 12h, 88% yield | Higher selectivity, reduced dimerization |
Enantiomeric Resolution | Tartrate salts, 40% yield, 98% ee | SMB chromatography, 70% yield, 99.5% ee | Economically viable scale-up |
The monohydrate form of doxapram hydrochloride exhibits superior stability and solubility profiles compared to anhydrous or other solvated forms, making its controlled crystallization paramount. Critical to this process is the hydration mechanism, which involves water molecule incorporation into the crystal lattice via hydrogen bonding with the protonated tertiary nitrogen of the morpholine ring and the carbonyl oxygen of the pyrrolidinone [1] [9]. This stabilizes the crystal structure but introduces risks of polymorphic transitions if crystallization parameters deviate.
Solvent selection profoundly impacts hydrate formation. Binary solvent systems like ethanol-water (3:1 v/v) or methanol-water (4:1 v/v) are optimal, with water content critically maintained at 5–8% (v/v) to ensure monohydrate formation without dihydrate contamination. Below 4% water, the anhydrous form precipitates, while above 10% promotes unstable hydrates [1] . Temperature programming during crystallization involves:
Stabilization strategies against dehydration include:
Table 2: Critical Parameters for Hydrate Stability During Crystallization
Parameter | Optimal Range | Deviation Impact | Monitoring Technique |
---|---|---|---|
Water Content | 5–8% (v/v) in ethanol | Anhydrous (low) / Dihydrate (high) | In-line NIR spectroscopy |
Cooling Rate | 0.5°C/min | Amorphous precipitation (fast) / Agglomeration (slow) | FBRM particle tracking |
Seeding Concentration | 0.1–0.5% w/w | Inconsistent nucleation | Particle image analysis (PIA) |
Final Drying RH | 30–35% | Dehydration (low) / Deliquescence (high) | Gravimetric moisture balance |
Scale-up of doxapram hydrochloride monohydrate synthesis introduces challenges in impurity control, requiring rigorous analytical monitoring and process adjustments. Seven major impurities have been identified, originating from:
Advanced purification technologies address these impurities:
In-process control (IPC) strategies are critical for industrial batches:
Table 3: Key Impurities and Control Strategies in Industrial Production
Impurity | Chemical Origin | Control Strategy | Acceptance Limit |
---|---|---|---|
α-(1-Ethylpyrrolidin-3-yl)-α,α-diphenylacetonitrile | Incomplete hydrolysis | Extended hydrolysis at 140°C with H₃PO₄ catalysis | ≤0.10% |
4-(2-Iodoethyl)-3,3-diphenyl-1-ethylpyrrolidin-2-one | Halide exchange during synthesis | Solvent purification to remove I⁻ ions | ≤0.05% |
(R)-Doxapram N-Oxide | Morpholine ring oxidation | Nitrogen blanket during solvent stripping | ≤0.15% |
3,3-Diphenyl-1-ethylpyrrolidin-2,4-dione | Overhydrolysis of nitrile intermediate | Strict temperature control in H₂SO₄ | ≤0.20% |
Supply chain robustness requires stringent qualification of morpholine suppliers due to its tendency to introduce heavy metals (e.g., Pd, Ni) and peroxides. Modern facilities employ distillation with antioxidant additives (BHT) to maintain morpholine purity >99.9% [7]. Additionally, regulatory alignment across markets (USDMF, CEP/COS, JDMF) necessitates standardized impurity thresholds, as evidenced by harmonization efforts by manufacturers like Jiangsu Nhwa Pharmaceutical and Nishchem International [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7